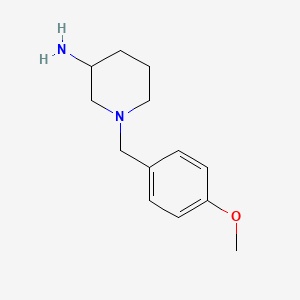

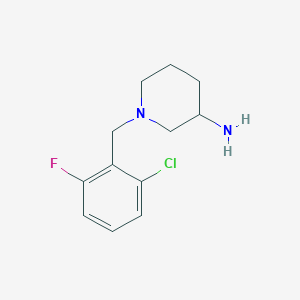

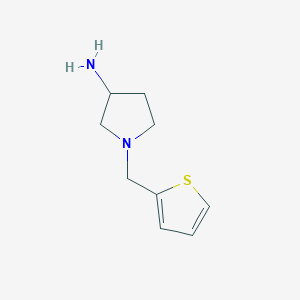

![molecular formula C14H15ClN2O4 B1370594 3-[(クロロアセチル)アミノ]-5-メトキシ-1H-インドール-2-カルボン酸エチル CAS No. 1134334-63-6](/img/structure/B1370594.png)

3-[(クロロアセチル)アミノ]-5-メトキシ-1H-インドール-2-カルボン酸エチル

説明

Synthesis Analysis

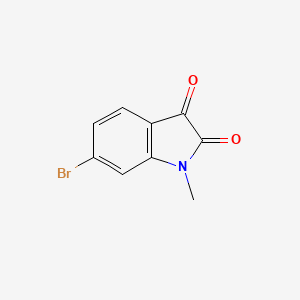

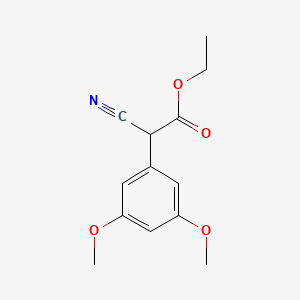

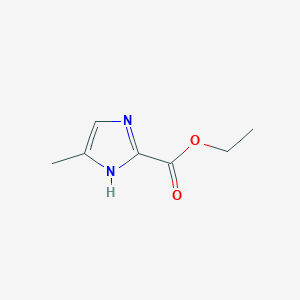

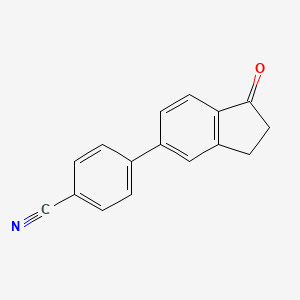

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .

Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .

Chemical Reactions Analysis

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .

科学的研究の応用

アルカロイド誘導体の合成

インドール誘導体は、多くの天然アルカロイドに広く存在し、重要な生物活性を持っています。 この化合物は、新しい医薬品開発に不可欠な様々なアルカロイド誘導体の合成に使用することができます .

抗がん剤

インドール部分の存在により、この化合物は癌治療に潜在的な用途があります。 インドール誘導体は、抗癌活性を含む様々な生物学的に重要な特性を持つことが示されています .

微生物阻害

化合物中のクロロアセチル基は、さらなる化学修飾のための反応部位として作用し、抗菌特性を持つ新しい分子の開発につながります。 これは、新しい抗生物質と抗真菌剤の探索において重要です .

酵素阻害

3-[(クロロアセチル)アミノ]-5-メトキシ-1H-インドール-2-カルボン酸エチルの構造は、様々な酵素やタンパク質と水素結合を形成することを可能にし、それらの活性を阻害する可能性があります。 この特性は、酵素調節が不可欠な病気の治療に使用できる酵素阻害剤を設計するために重要です .

神経伝達物質調節

インドール誘導体は、神経伝達物質セロトニンと構造的に似ています。 この化合物は、神経伝達物質系を調節する分子を合成するために使用でき、神経疾患の治療に役立ちます .

植物生長調節

インドール-3-酢酸などのインドール誘導体は、植物の成長と発達に役割を果たします。 3-[(クロロアセチル)アミノ]-5-メトキシ-1H-インドール-2-カルボン酸エチルは、植物生長調節剤として作用する類似体を合成するために使用でき、農業研究開発を支援します .

作用機序

Target of Action

Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate is a complex organic compound that interacts with a variety of targets. The primary targets of this compound are enzymes, particularly those involved in the metabolism of other substances . The compound’s interaction with these enzymes can inhibit their activity, leading to changes in the metabolic processes they control .

Mode of Action

The mode of action of Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate involves a nucleophilic attack on the carbon atom by the nitrogen atom in the compound . This is followed by the reformation of the carbon-oxygen double bond and the expulsion of a chloride ion . This reaction mechanism is typical of acyl chlorides and amines .

Biochemical Pathways

Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate affects several biochemical pathways. The compound is a derivative of indole, a heterocyclic compound that plays a significant role in cell biology . Indole derivatives are known to affect various biological pathways, including those involved in the metabolism of tryptophan . The compound’s interaction with these pathways can lead to downstream effects on cellular processes.

Pharmacokinetics

As an indole derivative, it is likely to share some pharmacokinetic properties with other compounds in this class . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The result of the action of Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate at the molecular and cellular level is the inhibition of certain enzymes . This can lead to changes in the metabolic processes these enzymes control, potentially affecting the function of cells and tissues. Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Action Environment

The action, efficacy, and stability of Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate can be influenced by various environmental factors. For example, changes in pH can affect the compound’s reactivity . Additionally, the presence of other substances, such as other metabolites or drugs, can also influence the compound’s action .

将来の方向性

The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed . Identifying novel targets and drug candidates for tuberculosis is therefore crucial . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

生化学分析

Biochemical Properties

Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme trypsin, where the compound acts as an inhibitor. This interaction is crucial as it can modulate the activity of trypsin, affecting protein digestion and other related processes. Additionally, ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate binds to certain proteins, altering their conformation and function, which can lead to changes in cellular activities .

Cellular Effects

Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. This inhibition can lead to reduced cell growth and altered gene expression patterns. Furthermore, ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate affects cellular metabolism by interfering with glycolytic enzymes, thereby impacting energy production .

Molecular Mechanism

The molecular mechanism of ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate involves several key interactions at the molecular level. The compound binds to the active site of trypsin, forming a stable complex that inhibits the enzyme’s activity. This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions. Additionally, ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate can inhibit other enzymes by similar mechanisms, leading to changes in cellular processes. The compound also affects gene expression by modulating transcription factors, resulting in altered protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes. At higher doses, ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and bioavailability, which are critical for its therapeutic potential .

Transport and Distribution

Within cells and tissues, ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate is transported and distributed through specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications play a role in directing ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate to specific subcellular compartments. This localization is essential for its ability to modulate enzyme activity, gene expression, and other cellular processes .

特性

IUPAC Name |

ethyl 3-[(2-chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O4/c1-3-21-14(19)13-12(17-11(18)7-15)9-6-8(20-2)4-5-10(9)16-13/h4-6,16H,3,7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEXPWNOAWOOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370512.png)

![1-[(2,5-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370513.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1370519.png)

![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1370521.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1370522.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1370524.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370525.png)